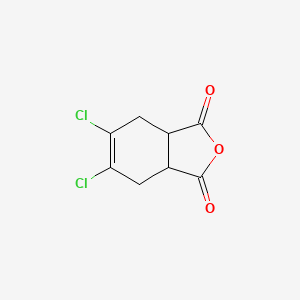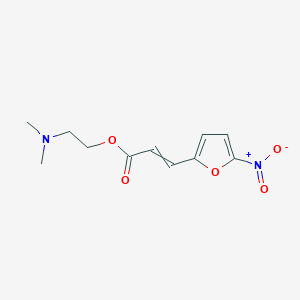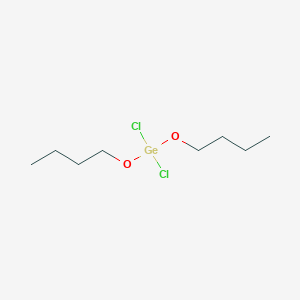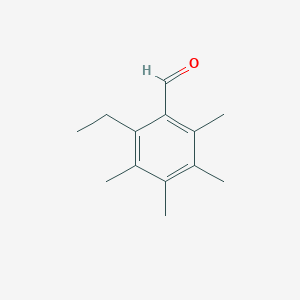
1,2,2,3,3-Pentachloropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3,3-Pentachloropyrrolidine is a highly chlorinated heterocyclic compound. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing rings. The extensive chlorination of this compound makes it unique and potentially useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3-Pentachloropyrrolidine typically involves the chlorination of pyrrolidine. This can be achieved through various methods, including:
Direct Chlorination: Pyrrolidine can be directly chlorinated using chlorine gas under controlled conditions. This method requires careful monitoring to ensure the selective chlorination at the desired positions.
Stepwise Chlorination: This involves the sequential addition of chlorine atoms to the pyrrolidine ring. Each step requires specific reagents and conditions to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The process must ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,2,3,3-Pentachloropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions:
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate can be used under anhydrous conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while reduction and oxidation can lead to different chlorinated or functionalized derivatives.
科学研究应用
1,2,2,3,3-Pentachloropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding properties.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing. Its chlorinated nature may impart unique biological activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1,2,2,3,3-Pentachloropyrrolidine exerts its effects is primarily through its interaction with molecular targets. The extensive chlorination can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Pentachloropyridine: Another highly chlorinated heterocyclic compound with similar reactivity and applications.
Tetrachloropyrrolidine: A less chlorinated analog with different chemical properties.
Hexachlorocyclopentadiene: A related compound with a different ring structure but similar chlorination.
Uniqueness: 1,2,2,3,3-Pentachloropyrrolidine is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties
属性
CAS 编号 |
88250-25-3 |
|---|---|
分子式 |
C4H4Cl5N |
分子量 |
243.3 g/mol |
IUPAC 名称 |
1,2,2,3,3-pentachloropyrrolidine |
InChI |
InChI=1S/C4H4Cl5N/c5-3(6)1-2-10(9)4(3,7)8/h1-2H2 |
InChI 键 |
OTSRYXJPTPYDST-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C1(Cl)Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


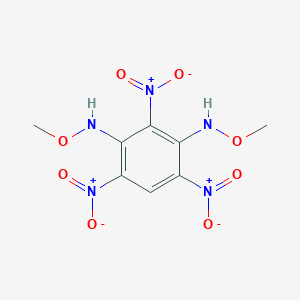
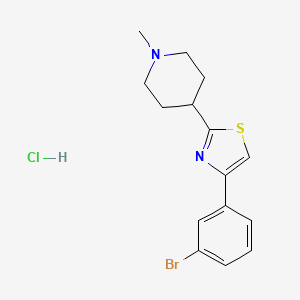
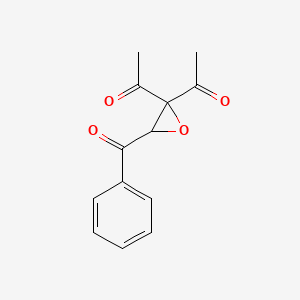
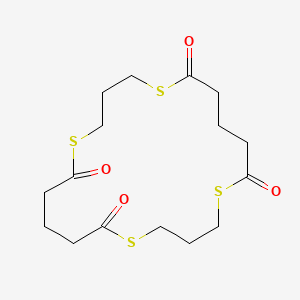


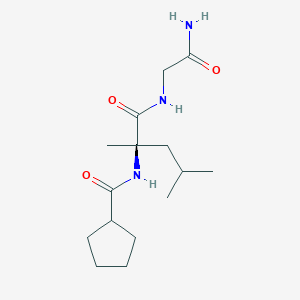
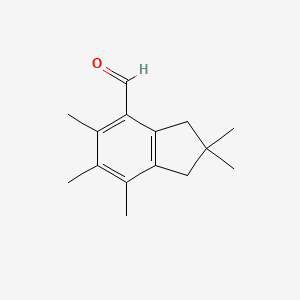
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)

